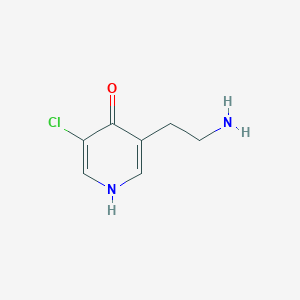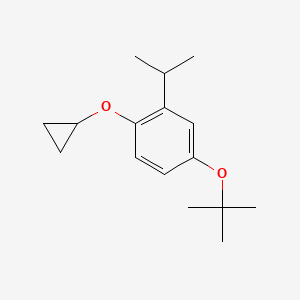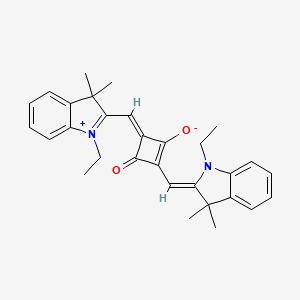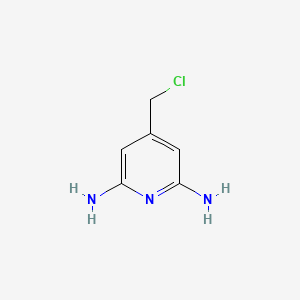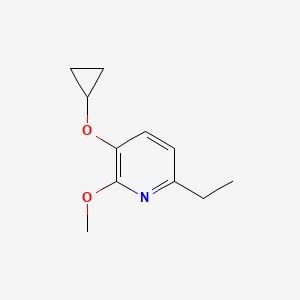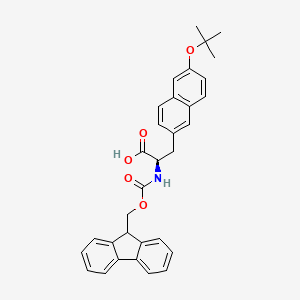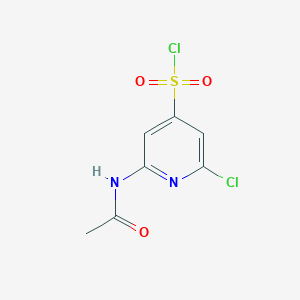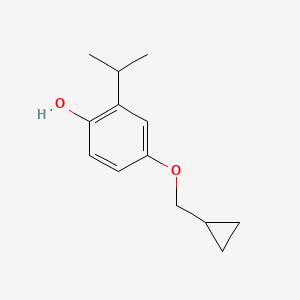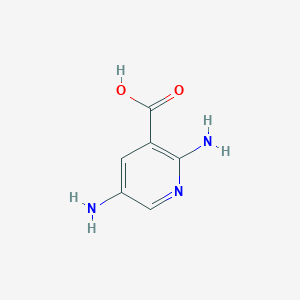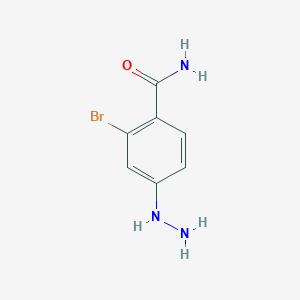
2-Bromo-4-hydrazinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-hydrazinylbenzamide is an organic compound that features a benzamide core substituted with bromine and hydrazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-hydrazinylbenzamide typically involves the bromination of 4-aminobenzamide followed by the introduction of a hydrazine group. One common method involves the following steps:
Bromination: 4-Aminobenzamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-Bromo-4-aminobenzamide.
Hydrazination: The brominated product is then reacted with hydrazine hydrate under reflux conditions to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-hydrazinylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form 4-hydrazinylbenzamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: 4-Hydrazinylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-hydrazinylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydrazinylbenzamide largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modification of their function.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-aminobenzamide: Similar structure but lacks the hydrazine group.
4-Hydrazinylbenzamide: Similar structure but lacks the bromine atom.
2-Chloro-4-hydrazinylbenzamide: Similar structure with chlorine instead of bromine.
Uniqueness
2-Bromo-4-hydrazinylbenzamide is unique due to the presence of both bromine and hydrazine groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-bromo-4-hydrazinylbenzamide |
InChI |
InChI=1S/C7H8BrN3O/c8-6-3-4(11-10)1-2-5(6)7(9)12/h1-3,11H,10H2,(H2,9,12) |
InChI Key |
XYVYLMXQNNBLEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


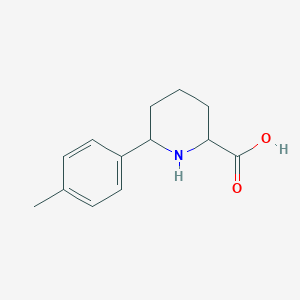
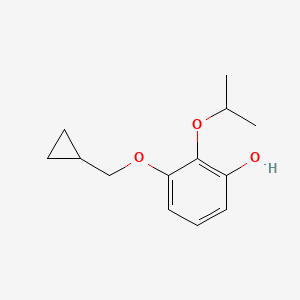
![[(2R)-2-(4-acetamido-2-oxopyrimidin-1-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14851054.png)
